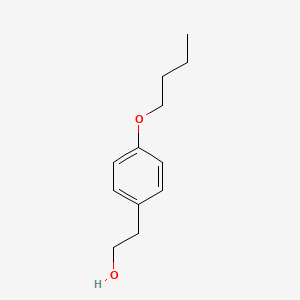
2-(4-Butoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions with careful optimization of conditions such as temperature, reaction time, and raw material ratios. For instance, the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol as described in one of the papers required a specific mole ratio and temperature to achieve an 88.5% yield of the product . This suggests that for synthesizing a compound like 2-(4-Butoxyphenyl)ethanol, similar considerations would be crucial to maximize yield and purity.
Molecular Structure Analysis
The molecular structure of organic compounds is often complex and can include various functional groups. The paper discussing the iron complexes with alcoholato donor-rich ligands highlights the importance of the ligand's structure in forming metal complexes . Although 2-(4-Butoxyphenyl)ethanol is not a ligand for metal complexes, the principles of molecular interactions and the role of functional groups in determining the structure and reactivity of the molecule are relevant.
Chemical Reactions Analysis
Chemical reactions involving organic compounds can lead to the formation of various products depending on the reactants and conditions. The synthesis of the iron complexes mentioned in one paper involved reactions in different solvents, which led to the formation of distinct complexes . Similarly, the dehydration of 2,3-butanediol to form dioxolanes indicates that the choice of catalyst and reaction conditions can significantly alter the outcome of a reaction . These insights are valuable when considering the potential chemical reactions that 2-(4-Butoxyphenyl)ethanol might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are influenced by their molecular structure. For example, the dioxolane mixture derived from 2,3-butanediol exhibited a high anti-knock index and a low solubility in water, making it suitable as a gasoline blending component . These properties are a result of the compound's molecular structure. While the properties of 2-(4-Butoxyphenyl)ethanol are not directly reported, it can be inferred that its structure would similarly influence its solubility, volatility, and potential use in applications such as solvents or fuel additives.
Aplicaciones Científicas De Investigación
Conformational Studies and Spectroscopy
Research by Rondino et al. (2016) explored the conformational landscape of various phenylethanol derivatives, including those similar to 2-(4-Butoxyphenyl)ethanol. Their study used resonant two-photon ionization spectroscopy to investigate the structures of these compounds, providing insights into their geometric and electronic properties, which are crucial for various scientific applications (Rondino et al., 2016).
Catalytic Transformation into Hydrocarbons
Comelli and Fígoli (1988) examined the transformation of alcohols, including compounds structurally related to 2-(4-Butoxyphenyl)ethanol, into hydrocarbons using an amorphous silica-alumina catalyst. This research is significant for understanding how such phenylethanol derivatives can be catalytically converted to other valuable chemical entities (Comelli & Fígoli, 1988).
Kinetic Studies in Oxidation Reactions
Nie et al. (2014) conducted a kinetics study on the oxidation of lignin model compounds, closely related to 2-(4-Butoxyphenyl)ethanol, using chlorine dioxide. This research aids in understanding the oxidation behaviors of phenylethanol derivatives and their potential environmental impacts in industrial processes (Nie et al., 2014).
Chemical Synthesis and Derivatives
Tanaka et al. (1989) and Petroski (2002) focused on the synthesis of specific compounds derived from phenylethanol derivatives, demonstrating the versatility of 2-(4-Butoxyphenyl)ethanol in chemical synthesis and its potential as a precursor for various industrially relevant compounds (Tanaka et al., 1989), (Petroski, 2002).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-butoxyphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-3-10-14-12-6-4-11(5-7-12)8-9-13/h4-7,13H,2-3,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDHARHCLWPETP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60324451 |
Source


|
| Record name | 2-(4-Butoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butoxyphenyl)ethanol | |
CAS RN |
27078-63-3 |
Source


|
| Record name | NSC406766 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406766 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Butoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

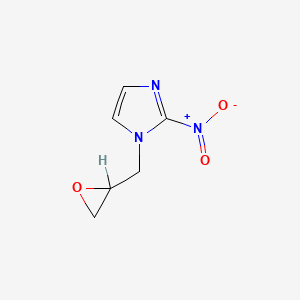
![2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B1330611.png)


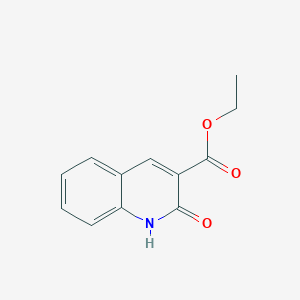
![2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B1330619.png)
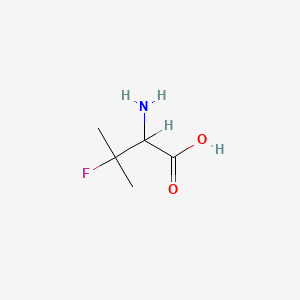

![(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1330624.png)
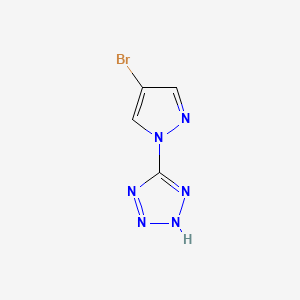


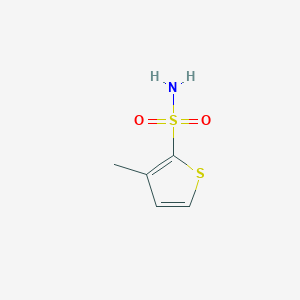
![1H-Imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B1330633.png)